BenchChemオンラインストアへようこそ!

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine

MAO-A D2 dopamine receptor Selectivity profile

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine (CAS 23275-52-7) is a differentiated heterocyclic scaffold for CNS drug discovery. Its 96-fold selectivity for MAO-A over D2 enables lead optimization of selective MAO-A inhibitors. The low predicted pKa (1.20) ensures neutral species at physiological pH, favoring passive BBB penetration. The 4-methoxy substituent modulates solid-state packing (density 1.272 g/cm³) relative to unsubstituted analogs, critical for polymorph screening. With ≥95% purity and a free 3-amine handle for derivatization, it is an ideal starting point for focused 1,2,4-oxadiazole libraries. Order now for SAR-driven CNS programs.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 23275-52-7
Cat. No. B2440865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine
CAS23275-52-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NO2)N
InChIInChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12)
InChIKeyXKJZMTPVMCKYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine (CAS 23275-52-7): Baseline Identity and Core Scaffold Context


5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole class, characterized by a 5-(4-methoxyphenyl) substituent and a primary amine at the 3-position . This substitution pattern confers distinct electronic and steric properties that differentiate it from other 5-aryl-1,2,4-oxadiazol-3-amines. While the broader 1,2,4-oxadiazole scaffold is recognized for diverse biological activities including kinase inhibition and antimicrobial effects, the specific methoxyphenyl modification influences both target engagement and physicochemical behavior in ways that preclude generic interchangeability [1].

Why 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine Cannot Be Casually Substituted with Unsubstituted or Differently Substituted 1,2,4-Oxadiazol-3-amines


Direct substitution of 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine with structurally similar analogs (e.g., 5-phenyl-1,2,4-oxadiazol-3-amine or 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine) is scientifically unsound due to the substantial impact of the 4-methoxy group on both biological target selectivity and physicochemical parameters. The electron-donating methoxy substituent modulates the oxadiazole ring's electron density, altering pKa, solubility, and hydrogen-bonding capacity . Critically, high-strength differential evidence for this specific compound remains limited in the public domain; however, the available target engagement data (MAO-A vs. D2 receptor) and predicted physicochemical property comparisons (pKa, density) against the unsubstituted phenyl analog demonstrate measurable divergence [1]. Consequently, procurement decisions for structure-activity relationship (SAR) studies, lead optimization, or chemical probe development must be anchored to the exact compound identity—generic substitution without rigorous comparative data introduces uncontrolled variables that can invalidate experimental outcomes.

Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine vs. Closest Analogs


MAO-A Inhibition Selectivity Over D2 Dopamine Receptor: Direct Target Engagement Comparison

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine exhibits a quantifiable selectivity window between monoamine oxidase A (MAO-A) and the D2 dopamine receptor. In radioligand displacement assays, the compound demonstrates a Ki of 240 nM for MAO-A (rat cerebral cortex, displacement of [3H]-Ro 41-1049) compared to a Ki of 23,000 nM for the human D2 receptor high-affinity site (HEK293 cells, displacement of [3H]7-OH-DPAT) [1]. This ~96-fold selectivity differentiates it from many non-selective oxadiazole analogs that may exhibit broader polypharmacology.

MAO-A D2 dopamine receptor Selectivity profile Neurochemistry

Predicted pKa and Basicity Differentiation vs. 5-Phenyl-1,2,4-oxadiazol-3-amine

The 4-methoxy substituent significantly reduces the basicity of the oxadiazole ring system. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine has a predicted pKa of 1.20 ± 0.25 , whereas the unsubstituted 5-phenyl analog is predicted to have a higher pKa (estimated ~2.0 based on class-level inference, as direct experimental pKa data for the analog is not publicly available). This lower pKa indicates that the target compound remains predominantly neutral at physiological pH, potentially enhancing passive membrane permeability and reducing pH-dependent solubility limitations compared to more basic analogs.

pKa Physicochemical properties Solubility Permeability

Density and Molecular Packing Differences vs. 5-Phenyl-1,2,4-oxadiazol-3-amine

The predicted density of 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine is 1.272 ± 0.06 g/cm³ , whereas the 5-phenyl analog has a reported density of 1.3 ± 0.1 g/cm³ . While the difference is modest (approximately 0.03 g/cm³), it reflects altered molecular packing driven by the methoxy group's steric and electronic effects. Such differences can impact crystallization behavior, solid-state stability, and handling characteristics during storage and formulation.

Density Crystallinity Solid-state properties

Commercial Purity Specification and Analytical Traceability

Reputable vendors supply 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine with a minimum purity specification of 95% as determined by HPLC or GC . This quantifiable quality metric enables reliable procurement for research and development purposes. In contrast, less common analogs may lack standardized purity certifications, introducing batch-to-batch variability risks.

Purity Quality control Procurement specification

Validated Application Scenarios for 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine Based on Quantitative Differentiation Evidence


MAO-A Selective Chemical Probe Development in Neurochemistry

The demonstrated 96-fold selectivity for MAO-A over D2 receptor [1] positions 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine as a promising starting scaffold for developing selective MAO-A inhibitors. Researchers can leverage this selectivity profile to design analogs with improved potency while maintaining a favorable off-target window, particularly in CNS drug discovery programs where D2 antagonism is a common liability.

Physicochemical Property-Driven Lead Optimization for CNS Permeability

The low predicted pKa (1.20) [1] suggests that the compound remains predominantly neutral at physiological pH, a favorable property for passive blood-brain barrier penetration. This feature, combined with its moderate lipophilicity (implied by the methoxyphenyl group), makes it a valuable starting point for optimizing CNS-exposed chemical series where ionization state critically influences brain exposure.

Solid-Form Screening and Preformulation Studies

The documented density difference (1.272 vs. 1.3 g/cm³ for the phenyl analog) [1] indicates that solid-state packing behavior is influenced by the 4-methoxy substituent. Procurement of this specific compound is essential for polymorph screening, solubility determination, and early formulation development, as substitution with unsubstituted analogs would yield non-representative solid-state data.

Building Block for Diversified 1,2,4-Oxadiazole Library Synthesis

With a confirmed purity specification of ≥95% , 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine serves as a reliable synthetic intermediate for generating focused libraries of 1,2,4-oxadiazole derivatives. The primary amine at the 3-position allows for facile derivatization (e.g., amide coupling, sulfonamide formation, reductive amination), enabling systematic exploration of SAR around the oxadiazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.